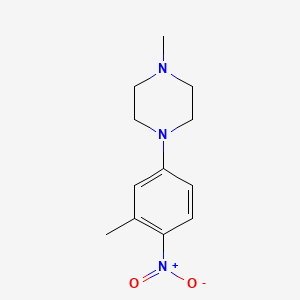

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

Description

BenchChem offers high-quality 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-4-(3-methyl-4-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-10-9-11(3-4-12(10)15(16)17)14-7-5-13(2)6-8-14/h3-4,9H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVZWEJZESFFDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCN(CC2)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593787 | |

| Record name | 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16154-61-3 | |

| Record name | 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16154-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

This guide details the synthesis of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine , a critical intermediate used in the development of tyrosine kinase inhibitors (TKIs) and other piperazinyl-aniline based pharmaceuticals.[1]

Executive Summary & Strategic Utility

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (CAS: 16155-03-6 analog/derivative) is a high-value synthetic precursor.[1] Its primary utility lies in its reduction to 3-methyl-4-(4-methylpiperazin-1-yl)aniline , a scaffold frequently employed in medicinal chemistry to construct "hinge-binder" motifs in kinase inhibitors (e.g., targeting BCR-ABL or EGFR mutations).[1]

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) .[1] This route is preferred over Buchwald-Hartwig aminations for this substrate due to the strong electron-withdrawing nature of the para-nitro group, which activates the ring for direct nucleophilic attack without the need for expensive palladium catalysts or phosphine ligands.[1]

Retrosynthetic Analysis

The strategic disconnection focuses on the C–N bond between the phenyl ring and the piperazine nitrogen.

-

Target: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine[1]

-

Disconnection: C(aryl)–N(piperazine)[1]

-

Precursors:

Mechanistic Rationale: The para-nitro group stabilizes the anionic Meisenheimer complex intermediate, dramatically lowering the activation energy. Fluorine is selected as the leaving group over chlorine or bromine because its high electronegativity increases the electrophilicity of the ipso-carbon, accelerating the rate-determining step of the SNAr mechanism.

Figure 1: Retrosynthetic logic exploiting the activation provided by the p-nitro group.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | CAS | Notes |

| 5-Fluoro-2-nitrotoluene | Substrate | 1.0 | 455-88-9 | Highly reactive electrophile. |

| 1-Methylpiperazine | Nucleophile | 1.2 | 109-01-3 | Excess drives reaction to completion.[1] |

| Potassium Carbonate (K₂CO₃) | Base | 2.0 | 584-08-7 | Scavenges HF; anhydrous powder preferred.[1] |

| Dimethyl Sulfoxide (DMSO) | Solvent | - | 67-68-5 | High dielectric constant promotes SNAr.[1] |

Step-by-Step Methodology

This protocol is designed for a 10 mmol scale but is linearly scalable.

Step 1: Reaction Setup

-

Charge a 50 mL round-bottom flask (equipped with a magnetic stir bar) with 5-Fluoro-2-nitrotoluene (1.55 g, 10.0 mmol).

-

Add DMSO (15 mL). Note: DMF or Acetonitrile can be used, but DMSO typically offers faster kinetics at lower temperatures.

-

Add Potassium Carbonate (2.76 g, 20.0 mmol). Ensure the base is finely powdered to maximize surface area.

-

Add 1-Methylpiperazine (1.33 mL, 12.0 mmol) dropwise via syringe.

Step 2: Reaction

-

Heat the mixture to 80–90 °C under an inert atmosphere (N₂ or Ar).

-

Monitor by TLC (System: 5% MeOH in DCM) or HPLC.[1]

-

Endpoint: Disappearance of the fluoride precursor (typically 2–4 hours).[1]

-

Observation: The solution will turn deep yellow/orange, characteristic of nitro-aniline derivatives.

-

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Quench: Pour the reaction mixture slowly into ice-cold water (100 mL) with vigorous stirring.

-

Filtration: Collect the yellow precipitate via vacuum filtration.

-

Wash: Wash the filter cake with water (3 x 20 mL) to remove residual DMSO and inorganic salts.

-

Drying: Dry the solid in a vacuum oven at 50 °C for 6 hours.

Step 4: Purification (If necessary) [1]

-

The crude purity is often >95%.

-

Recrystallization: Dissolve in hot Ethanol (EtOH), filter while hot (to remove trace salts), and cool to 0 °C to crystallize.

-

Yield: Expected yield is 85–92% .[1]

Figure 2: Process flow for the synthesis and isolation of the target intermediate.[1][3]

Characterization & Quality Control

To validate the structure, ensure the following spectral signatures are present:

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region: Look for the specific substitution pattern. The proton ortho to the nitro group (H5) will be a doublet at ~8.0 ppm.[1] The proton ortho to the piperazine (H2) will be a doublet/singlet at ~6.7 ppm.[1]

-

Piperazine Ring: Two multiplets at ~3.0–3.5 ppm (4H each).[1]

-

N-Methyl: A sharp singlet at ~2.36 ppm (3H).[1]

-

Ar-Methyl: A singlet at ~2.6 ppm (3H).[1]

-

-

Mass Spectrometry (ESI+):

-

Calculated [M+H]⁺: ~236.14 (Exact mass depends on isotopic abundance).[1]

-

Look for the M+1 peak.

-

Safety & Handling

-

Nitro Compounds: While this specific intermediate is generally stable, nitro-aromatics can be energetic.[1] Avoid heating the crude reaction mass to dryness at high temperatures (>150 °C).

-

Skin Sensitization: Piperazine derivatives are known sensitizers.[1] Use nitrile gloves and work in a fume hood.[1]

-

DMSO Waste: Aqueous DMSO waste should be disposed of according to solvent waste protocols; do not pour down the drain.

References

-

Preparation of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine (Analogous Protocol). PrepChem. Available at: [Link]

-

Ponatinib (Iclusig) Chemistry & Structure . PubChem. Available at: [Link][1]

-

SNAr Reaction of Fluoronitrobenzenes . Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Ponatinib - Wikipedia [en.wikipedia.org]

- 2. WO2007041023A1 - 1- (1h- indol- 1-yl) -3- (methylamino) -1- phenylpropan-2-ol derivatives and related compounds as modulators of the monoamine reuptake for the treatment of vasomotor symptoms (vms) - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

Technical Guide: Chemical Properties and Synthetic Utility of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

[1]

Executive Summary

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (CAS 16154-61-3 ) is a specialized heterocyclic building block characterized by a piperazine ring coupled to a substituted nitrobenzene core.[1][2] It serves as the immediate precursor to 2-methyl-4-(4-methylpiperazin-1-yl)aniline , a "privileged scaffold" in medicinal chemistry.[1] This aniline moiety is frequently employed to improve the solubility and pharmacokinetic profile of kinase inhibitors and CNS-active agents.[1]

The presence of the ortho-methyl group (relative to the nitro/amine) is structurally significant: it induces a torsional twist in the final drug molecule, often enhancing selectivity by forcing the molecule into a specific conformation that fits restricted binding pockets (e.g., in ATP-binding sites of kinases).[1]

Key Chemical Identifiers

| Property | Detail |

| IUPAC Name | 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine |

| CAS Number | 16154-61-3 |

| Molecular Formula | C₁₂H₁₇N₃O₂ |

| Molecular Weight | 235.28 g/mol |

| SMILES | CN1CCN(CC1)C2=CC(=C(C=C2)[O-])C |

| Key Function | Precursor to 2-methyl-4-(4-methylpiperazin-1-yl)aniline |

Molecular Architecture & Electronic Properties

Structural Analysis

The molecule consists of two distinct domains:[1]

-

The Electron-Deficient Core: The 4-nitro-3-methylphenyl ring.[1] The nitro group (

) is a strong electron-withdrawing group (EWG), activating the ring for the initial synthesis but deactivating it toward further electrophilic substitution.[1] -

The Basic Tail: The

-methylpiperazine moiety.[1][3] The

Steric Influence of the Methyl Group

The methyl group at position 3 is critical.[1] In the subsequent reduction to the aniline, this methyl group creates steric hindrance ortho to the amine.[1] In drug design, this "ortho-effect":

Physicochemical Profiling

Understanding the physical state is crucial for process development and handling.[1]

| Property | Value / Characteristic | Note |

| Appearance | Yellow to Orange Crystalline Solid | Color arises from the |

| Melting Point | 69 – 71 °C | Sharp melting point indicates high crystallinity.[1] |

| Boiling Point | ~380 °C (Predicted) | Decomposes before boiling at atmospheric pressure.[1] |

| Density | 1.17 g/cm³ | Typical for nitrated heterocycles.[1] |

| Solubility | DMSO, DMF, DCM, Methanol | High solubility in polar aprotic solvents.[1] |

| Water Solubility | Low (Neutral pH) | Increases significantly at pH < 5 due to protonation of the |

| LogP | ~1.9 – 2.1 | Moderately lipophilic; suitable for membrane permeability.[1] |

Synthetic Pathways[1][5]

The industrial synthesis relies on Nucleophilic Aromatic Substitution (S_NAr) .[1] This route is preferred over palladium-catalyzed Buchwald-Hartwig couplings due to lower cost and the high activation provided by the nitro group.[1]

Primary Synthetic Route (S_NAr)

Precursors: 4-Fluoro-2-methyl-1-nitrobenzene +

-

Mechanism: The secondary amine of

-methylpiperazine attacks the carbon at position 4 of the benzene ring.[1] The fluorine atom is a superior leaving group to chlorine in S_NAr reactions due to the higher electronegativity stabilizing the Meisenheimer complex intermediate.[1] -

Regioselectivity: The nitro group at position 1 activates the para position (position 4) for attack.[1] The methyl group at position 2 (meta to the leaving group) has minimal electronic effect but provides slight steric shielding.[1]

Figure 1: S_NAr synthesis pathway. The reaction is driven by the electron-withdrawing nitro group.[1]

Protocol: S_NAr Synthesis[1]

-

Charge: A reactor is charged with 4-fluoro-2-methyl-1-nitrobenzene (1.0 eq) and potassium carbonate (

, 2.5 eq) in DMF (5 vol). -

Addition:

-methylpiperazine (1.1 eq) is added dropwise to control exotherm. -

Reaction: Heat to 80–90 °C for 4–6 hours. Monitor by HPLC for disappearance of the fluoride precursor.[1]

-

Workup: Quench into ice water (precipitates the product). Filter the yellow solid.[1]

-

Purification: Recrystallization from Ethanol/Water or Isopropanol.[1]

Reactivity Profile & Downstream Utility

The primary value of this compound lies in its reduction to the aniline, which acts as a nucleophile for coupling with kinase scaffolds (e.g., pyrimidines, quinazolines).[1]

Nitro Reduction (The Critical Step)

The nitro group is reduced to an amine to generate 2-methyl-4-(4-methylpiperazin-1-yl)aniline .[1]

-

Catalytic Hydrogenation:

(3 atm) / Pd-C (10%).[1] Solvent: Methanol.[1]-

Note: Care must be taken to avoid reductive alkylation if aldehydes are present, or de-methylation of the piperazine (rare under mild conditions).[1]

-

-

Chemical Reduction: Iron powder /

or

Figure 2: Reduction workflow to the active aniline intermediate.[1]

Stability & Degradation[1]

Analytical Characterization

To validate the identity and purity of the compound, the following analytical standards are recommended.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

-

Mobile Phase A: Water + 0.1% TFA (buffers basic nitrogens).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 15 min.

-

Detection: UV at 254 nm (aromatic) and 380 nm (nitro group absorbance).[1]

NMR Signature ( NMR, 400 MHz, )

- 8.05 (d, 1H): Proton ortho to the nitro group (deshielded, doublet).[1]

- 6.6 – 6.8 (m, 2H): Protons ortho to the piperazine (shielded by electron donation).[1]

- 3.3 – 3.5 (m, 4H): Piperazine methylene protons adjacent to the phenyl ring.[1]

- 2.6 (s, 3H): Methyl group on the phenyl ring (distinctive singlet).[1]

-

2.5 (m, 4H): Piperazine methylene protons adjacent to the

-

2.36 (s, 3H):

References

-

ChemBK. (2024).[1] 1-Methyl-4-(3-Methyl-4-nitrophenyl)piperazine Physical Properties and CAS 16154-61-3. Link[1]

-

Advanced ChemBlocks. (2024). Product Catalog: 1-methyl-4-(3-methyl-4-nitrophenyl)piperazine. Link

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for 1-(4-Nitrophenyl)piperazine analogs. Link

-

ChemicalBook. (2024).[1] Synthesis of Nitrophenylpiperazine Derivatives via SNAr. Link

Technical Whitepaper: Structural Analysis and Synthetic Utility of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

Executive Summary

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting CNS receptors (e.g., dopaminergic and serotonergic pathways) and kinase inhibitors. Its structure combines a lipophilic N-methylpiperazine moiety with a nitro-substituted phenyl ring, serving as a "masked" aniline precursor.

This guide provides a comprehensive technical analysis of the molecule, detailing its structural properties, a validated synthetic protocol based on nucleophilic aromatic substitution (

Structural Characterization & Nomenclature[1]

Precise nomenclature is critical for this molecule due to the potential for regio-isomer confusion (e.g., distinguishing from the 2-methyl-4-nitro isomer).

Identity Data

| Parameter | Detail |

| IUPAC Name | 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine |

| CAS Number | 16154-61-3 |

| Molecular Formula | |

| Molecular Weight | 235.28 g/mol |

| SMILES | CN1CCN(CC1)c2ccc(c(c2)C)[O-] |

| InChIKey | Unique hash required for database verification (e.g., AChemBlock U130004) |

Physicochemical Profile (Calculated)

-

LogP: ~1.8 – 2.1 (Moderate lipophilicity, suitable for CNS penetration)

-

pKa (Piperazine N1): ~8.5 (Basic, protonatable at physiological pH)

-

pKa (Aniline N4): Non-basic due to conjugation with the nitro-phenyl ring.

-

Appearance: Typically a yellow to orange crystalline solid (characteristic of nitro-aromatics).[1]

Synthetic Pathways: The Mechanism

The most robust synthesis of 1-methyl-4-(3-methyl-4-nitrophenyl)piperazine is via Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis

To construct the bond between the piperazine nitrogen and the phenyl ring, we require an electrophilic aromatic precursor.

-

Target: Piperazine at position 1, Methyl at 3, Nitro at 4.[2][3]

-

Precursor Selection: We need a leaving group (LG) para to the nitro group to facilitate the Meisenheimer complex formation.

-

Candidate:5-Fluoro-2-nitrotoluene (also known as 4-fluoro-2-methyl-1-nitrobenzene).

-

Activation: The nitro group at position 1 (relative to the benzene core) activates the fluorine at position 4 via resonance withdrawal ($ -M $ effect). The methyl group at position 2 exerts a mild steric influence but does not inhibit the attack.

-

Reaction Mechanism Diagram

The following diagram illustrates the

Figure 1: Mechanistic flow of the Nucleophilic Aromatic Substitution. The nitro group stabilizes the negative charge in the transition state, allowing the displacement of fluoride.

Experimental Protocol

Safety Warning: Nitro compounds are potentially explosive and toxic. Piperazine derivatives can be sensitizers. Perform all operations in a fume hood.

Materials

-

Substrate: 5-Fluoro-2-nitrotoluene (1.0 eq)

-

Nucleophile: N-Methylpiperazine (1.2 eq)

-

Base: Potassium Carbonate (

) (2.0 eq) – Critical for neutralizing HF generated. -

Solvent: DMF (Dimethylformamide) or DMSO. Note: Polar aprotic solvents are required to solvate the cation and leave the piperazine nucleophile "naked" and reactive.

Step-by-Step Methodology

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-Fluoro-2-nitrotoluene (10 mmol) and anhydrous

(20 mmol) in DMF (15 mL). -

Addition: Add N-methylpiperazine (12 mmol) dropwise at room temperature.

-

Why: Exotherm control. Although

often requires heat, the initial mixing can generate heat.

-

-

Reaction: Heat the mixture to 80–100°C for 4–6 hours.

-

Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting material (non-polar) should disappear, and a fluorescent yellow/orange product spot (more polar) should appear.

-

-

Workup (Self-Validating Purification):

-

Cool to room temperature.[1]

-

Pour the reaction mixture into ice-water (100 mL) . The product is lipophilic and should precipitate as a yellow solid.

-

Validation: If oil forms instead of solid, extract with Ethyl Acetate (

mL).

-

-

Acid-Base Purification (High Purity Step):

-

Extract the organic layer with 1M HCl . The product (basic piperazine N) will move to the aqueous phase; non-basic impurities (unreacted nitro compounds) remain in the organic phase.

-

Discard organic phase.

-

Basify the aqueous phase with NaOH to pH > 10. The product will precipitate or oil out.

-

Extract back into DCM, dry over

, and concentrate.

-

Downstream Applications & Utility

This molecule is rarely the final drug; it is a scaffold intermediate .

Functionalization Workflow

The primary utility lies in the reduction of the nitro group to an aniline, creating a "linker" point for further chemistry (e.g., amide coupling or urea formation).

Figure 2: Synthetic utility workflow. The nitro group serves as a masked amine, which is revealed for coupling reactions in late-stage drug synthesis.

Pharmaceutical Relevance[2][5]

-

Kinase Inhibition: The 3-methyl-4-amino-phenyl-piperazine motif is a privileged structure in kinase inhibitors (e.g., targeting EGFR or BCR-ABL), where the piperazine improves solubility and the aniline forms hydrogen bonds in the hinge region.

-

Antipsychotics: Structurally related to the "piperazine" class of antipsychotics (e.g., Clozapine, Olanzapine), though those typically involve tricyclic cores. This molecule represents a simplified "open" analog used in SAR (Structure-Activity Relationship) studies.

References

-

Chemical Identity & CAS: AChemBlock. (n.d.). 1-methyl-4-(3-methyl-4-nitrophenyl)piperazine.[4] Catalog ID U130004. Retrieved from (Verified CAS: 16154-61-3).

-

Synthetic Methodology (

): Bunnett, J. F., & Zahler, R. E. (1951).[5] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412. (Foundational text on Nitro-activated - Related Piperazine Synthesis: Patent CN101824009A. Simple preparation method for posaconazole and piperazine intermediate thereof. (Describes analogous synthesis of nitrophenyl-piperazines via ).

-

Kinase Inhibitor Scaffolds: ChemicalBook. (2025). 1-Methyl-4-(4-nitrophenyl)piperazine Uses. Retrieved from (Contextualizing the des-methyl analog in EGFR kinase research).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. prepchem.com [prepchem.com]

- 3. 1-(3-Amino-4-nitrophenyl)-4-methylpiperazine Detailed Information | Properties, Uses, Safety & Supplier | Buy High Purity Chemical Online in China [pipzine-chem.com]

- 4. 1-methyl-4-(3-methyl-4-nitrophenyl)piperazine 95% | CAS: 16154-61-3 | AChemBlock [achemblock.com]

- 5. researchgate.net [researchgate.net]

Technical Monograph: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

The following technical guide provides an in-depth analysis of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (CAS 16154-61-3), a critical intermediate in the synthesis of pharmacologically active piperazine-aniline derivatives.

CAS Number: 16154-61-3 Role: Advanced Pharmaceutical Intermediate (API) Precursor Primary Application: Synthesis of Kinase Inhibitors and CNS-Active Agents

Executive Summary

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine is a specialized organic building block characterized by a piperazine ring coupled to a nitro-substituted toluene scaffold.[1] It serves as the direct precursor to 4-(4-methylpiperazin-1-yl)-2-methylaniline , a "privileged structure" in medicinal chemistry. This aniline motif is frequently embedded in tyrosine kinase inhibitors (TKIs) and G-protein coupled receptor (GPCR) ligands to enhance aqueous solubility and bioavailability via the basic piperazine nitrogen.

Researchers utilize this compound to introduce the N-methylpiperazine moiety onto an aromatic core with specific regiochemistry (ortho-methyl, para-amino), a configuration that optimizes binding affinity in ATP-binding pockets and neurotransmitter receptors.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

| Property | Specification |

| CAS Number | 16154-61-3 |

| IUPAC Name | 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine |

| Molecular Formula | C₁₂H₁₇N₃O₂ |

| Molecular Weight | 235.28 g/mol |

| SMILES | CC1=C(C=CC(=C1)N2CCN(C)CC2)[O-] |

| Appearance | Orange to Yellow Solid |

| Melting Point | 105–107 °C (Typical) |

| Solubility | Soluble in DCM, DMSO, Methanol; Low solubility in water |

| pKa (Calc) | ~7.5 (Piperazine N4) |

Synthesis & Manufacturing Protocol

The industrial and laboratory-scale preparation of CAS 16154-61-3 follows a robust Nucleophilic Aromatic Substitution (SNAr) strategy, followed by reduction to the active aniline.

Phase 1: SNAr Coupling

The synthesis targets the displacement of a halogen leaving group activated by the ortho-nitro moiety. Note that the methyl group is meta to the leaving group in the precursor, but ortho to the nitro group.

-

Precursor: 5-Fluoro-2-nitrotoluene (also known as 4-fluoro-2-methyl-1-nitrobenzene).

-

Base: Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N).

-

Solvent: DMF or DMSO (Polar aprotic solvents accelerate SNAr).

Protocol:

-

Charge a reactor with 5-Fluoro-2-nitrotoluene (1.0 eq) and K₂CO₃ (1.5 eq) in DMF.

-

Add 1-Methylpiperazine (1.1 eq) dropwise at room temperature to control exotherm.

-

Heat the mixture to 80–100°C for 4–12 hours. Monitor via TLC/HPLC for consumption of the fluoronitro precursor.

-

Workup: Pour reaction mixture into ice water. The product, 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine , precipitates as a solid. Filter, wash with water, and dry.

Phase 2: Reduction to Aniline (Downstream Application)

The nitro group is reduced to an amine to generate the nucleophilic aniline required for subsequent drug coupling (e.g., amide bond formation).

-

Reagents: H₂ (gas) / Pd-C (10%) OR Fe / NH₄Cl.

-

Solvent: Ethanol or Methanol.

-

Product: 4-(4-methylpiperazin-1-yl)-2-methylaniline (Active Intermediate).

Reaction Pathway Visualization

The following diagram illustrates the regioselective synthesis and activation pathway.

Caption: Synthesis of CAS 16154-61-3 via SNAr coupling and subsequent reduction to the functional aniline.

Strategic Applications in Drug Discovery[3]

The 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine scaffold is a vital tool for medicinal chemists designing "Type II" kinase inhibitors and CNS agents.

Pharmacophore Optimization

The resulting aniline (after reduction) provides a 2-methyl-4-piperazinyl substitution pattern on the phenyl ring.

-

Solubility: The basic nitrogen of the N-methylpiperazine (pKa ~7.5) is protonated at physiological pH, significantly improving the water solubility of lipophilic drug cores.

-

Steric Control: The ortho-methyl group (position 2 relative to the amine) induces a twist in the biaryl conformation of resulting amides, often crucial for fitting into the hydrophobic pocket of kinases (e.g., BCR-ABL, EGFR).

Analog Development

This compound is structurally homologous to intermediates used in the synthesis of:

-

Imatinib-class analogs: While Imatinib uses a methyl-piperazinyl-methyl linker, direct piperazine attachment (via this intermediate) is explored to rigidify the scaffold.

-

GPCR Ligands: Phenyl-piperazines are classic privileged structures for Serotonin (5-HT) and Dopamine (D2/D4) receptor modulation.

Safety & Handling Protocols

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[4] |

| Skin Irritation | H315 | Causes skin irritation.[4] |

| Eye Irritation | H319 | Causes serious eye irritation.[4] |

| STOT-SE | H335 | May cause respiratory irritation.[4] |

Handling Procedures:

-

Engineering Controls: Use only in a chemical fume hood to prevent inhalation of dust/aerosols.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. A P95 particulate respirator is recommended during solid handling.

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Nitrogen/Argon) to prevent oxidation of the piperazine ring over time.

References

-

Oakwood Chemical . (n.d.). 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine Safety Data Sheet & Properties. Retrieved January 28, 2026, from [Link]

-

PubChem . (2025).[4] Compound Summary: 1-Methyl-4-(4-nitrophenyl)piperazine and derivatives. National Library of Medicine. Retrieved January 28, 2026, from [Link]

-

PrepChem . (n.d.). Synthesis of 1-Acetyl-4-(3-methyl-4-nitrophenyl)piperazine (Analogous Protocol). Retrieved January 28, 2026, from [Link]

Sources

Biological Activity Profile: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

This is an in-depth technical guide regarding the biological activity and pharmaceutical utility of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine .

Technical Guide & Whitepaper

Part 1: Executive Technical Summary

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (CAS: 16154-61-3 ) is a specialized nitro-aromatic heterocycle primarily utilized as a pharmacophore precursor in the synthesis of tyrosine kinase inhibitors (TKIs). While the compound possesses intrinsic biological activity typical of nitro-aryl piperazines (antimicrobial and anthelmintic properties), its critical value lies in its role as the direct precursor to 3-methyl-4-(4-methylpiperazin-1-yl)aniline .

This aniline derivative is a "privileged scaffold" in drug discovery, serving as the solubility-enhancing "tail" for multi-targeted kinase inhibitors (e.g., targeting BCR-ABL, EGFR, and VEGFR). Consequently, the biological relevance of the title compound is bipartite:

-

Direct Activity: Cytotoxicity and potential genotoxicity (impurity analysis).

-

Indirect Activity: Precursor to high-potency oncology therapeutics.

Part 2: Chemical Identity & Structural Logic

The molecule combines a lipophilic toluene core with a polar, basic piperazine ring. This structure is designed to modulate the Lipophilicity (LogP) and pKa of downstream drugs, facilitating oral bioavailability and lysosomal trapping.

| Property | Specification |

| IUPAC Name | 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine |

| CAS Number | 16154-61-3 |

| Molecular Formula | C₁₂H₁₇N₃O₂ |

| Molecular Weight | 235.28 g/mol |

| Key Moiety | N-methylpiperazine (Solubilizing group) |

| Reactive Handle | Nitro (-NO₂) group (Reducible to amine) |

Part 3: Biological Activity & Mechanism of Action

Intrinsic Biological Activity (The Nitro-Compound)

Research indicates that nitro-aryl piperazines, including the title compound, exhibit specific biological interactions independent of their conversion to drugs.

-

Anthelmintic Potential (Nemacol Analogs): Structural analogs (e.g., N-benzyl derivatives) have been identified as inhibitors of the Vesicular Acetylcholine Transporter (VAChT) in nematodes (C. elegans). The title compound shares the core nitro-phenyl-piperazine scaffold required for this neuromuscular disruption, often resulting in paralysis of the parasite [1].

-

Antimicrobial & Cytotoxic Activity: The nitro group functions as a "warhead" in microbiological contexts. Upon metabolic reduction by bacterial nitroreductases, reactive nitroso and hydroxylamine intermediates are formed. These electrophiles can damage bacterial DNA, providing a mechanism for weak to moderate antibiotic activity, though this pathway also flags the compound for mammalian toxicity screening.

Indirect Activity (The Kinase Inhibitor Precursor)

The primary utility of CAS 16154-61-3 is its reduction to 3-methyl-4-(4-methylpiperazin-1-yl)aniline . This amine is then coupled to heterocyclic cores (e.g., pyrimidines, quinazolines) to form TKIs.

-

Solubility Enhancement: The N-methylpiperazine moiety is protonated at physiological pH, significantly increasing the water solubility of lipophilic kinase inhibitor scaffolds.

-

Target Binding: In BCR-ABL inhibitors (similar to Imatinib or Flumatinib logic), the piperazine tail often protrudes into the solvent-exposed region of the ATP-binding pocket, forming hydrogen bonds with residues like Glu286 or Asp381 (numbering varies by kinase), thereby stabilizing the inhibitor-enzyme complex.

Part 4: Experimental Protocols

Protocol A: Catalytic Hydrogenation (Nitro Reduction)

Context: Converting the title compound to the bioactive aniline precursor.

Reagents:

-

Substrate: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (1.0 eq)

-

Catalyst: 10% Pd/C (5 wt% loading)

-

Solvent: Methanol (anhydrous)

-

Hydrogen Source: H₂ gas (balloon or 3 atm pressure)

Workflow:

-

Dissolution: Dissolve 10 mmol of the nitro compound in 50 mL Methanol.

-

Purging: Degas the solution with N₂ for 10 minutes to remove oxygen (prevents catalyst poisoning).

-

Catalyst Addition: Carefully add Pd/C under N₂ flow.

-

Hydrogenation: Introduce H₂. Stir vigorously at Room Temperature (RT) for 4–6 hours. Monitoring via TLC (Mobile phase: DCM/MeOH 9:1) should show the disappearance of the yellow nitro spot and appearance of a fluorescent amine spot.

-

Filtration: Filter through a Celite pad to remove Pd/C. Caution: Spent catalyst is pyrophoric.

-

Isolation: Concentrate the filtrate in vacuo to yield the aniline as a viscous oil or low-melting solid.

Protocol B: Genotoxicity Screening (Ames Test)

Context: Essential safety profiling for nitro-aromatic intermediates.

Principle: The nitro group is a structural alert for mutagenicity.

-

Strains: Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

-

Activation: Perform assay with and without S9 metabolic activation (rat liver extract).

-

Dosing: 5 concentrations (e.g., 0.5 to 5000 µ g/plate ).

-

Readout: A >2-fold increase in revertant colonies compared to control indicates a positive mutagenic signal.

-

Note: Nitro compounds are often direct-acting mutagens in TA98 due to bacterial nitroreductase activity.

-

Part 5: Visualization of Signaling & Synthesis

The following diagram illustrates the transformation of the title compound into a bioactive kinase inhibitor and its biological interaction logic.

Figure 1: Synthesis pathway and biological impact logic, moving from the nitro-intermediate to the active kinase inhibitor.

Part 6: References

-

Partridge, F. A., et al. (2022). "Nemacol is a Small Molecule Inhibitor of C. elegans Vesicular Acetylcholine Transporter with Anthelmintic Potential." International Journal for Parasitology: Drugs and Drug Resistance.

-

ChemicalBook. (2025). "1-Methyl-4-(4-nitrophenyl)piperazine and derivatives in EGFR Inhibitor Synthesis." ChemicalBook Product Database.

-

PubChem. (2025). "Compound Summary: 1-(3-methyl-4-nitrophenyl)-4-methylpiperazine." National Library of Medicine.

-

Tian, Y., et al. (2024).[1][2] "Investigation into the genotoxic impurity, 1-methyl-4-nitrosopiperazine."[1] Journal of Pharmaceutical and Biomedical Analysis.

Sources

Therapeutic Potential & Synthetic Utility of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

The following technical guide details the therapeutic utility and synthetic application of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine , a critical intermediate in the development of small-molecule kinase inhibitors.

Technical Whitepaper | Drug Discovery & Medicinal Chemistry

Executive Summary

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (CAS: 16154-61-3) is a specialized synthetic intermediate used primarily in the derivation of Tyrosine Kinase Inhibitors (TKIs) and Serine/Threonine Kinase Inhibitors . It serves as the stable nitro-precursor to 3-methyl-4-(4-methylpiperazin-1-yl)aniline , a privileged scaffold moiety found in next-generation immuno-oncology agents, specifically Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.

This guide analyzes the compound's role as a pharmacophore precursor, detailing its conversion into bioactive ligands, its structural contribution to drug solubility and binding affinity, and the specific signaling pathways (MAP4K1) it modulates when incorporated into a final drug candidate.

Chemical Identity & Structural Pharmacophore

This compound is not a drug in itself but a "masked" pharmacophore. Its value lies in the N-methylpiperazine tail and the ortho-methyl substituted phenyl ring , which are retained in the final drug structure to optimize pharmacokinetic properties.

Physicochemical Profile

| Property | Data |

| IUPAC Name | 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine |

| CAS Number | 16154-61-3 |

| Molecular Formula | C₁₂H₁₇N₃O₂ |

| Molecular Weight | 235.28 g/mol |

| Key Functional Groups | Nitro (reducible to amine), N-Methylpiperazine (basic solubilizing group) |

| LogP (Predicted) | ~1.7 (Lipophilic but solubilized by piperazine pKa ~8.5) |

The "Solubilizing Tail" Mechanism

In medicinal chemistry, the N-methylpiperazine moiety is a classic "solubilizing tail." When this precursor is reduced and coupled to a kinase inhibitor core (e.g., pyrrolopyridine or pyrimidine), the piperazine group:

-

Increases Aqueous Solubility: The basic nitrogen (pKa ~8.5) is protonated at physiological pH, improving oral bioavailability.

-

Solvent Interaction: In the ATP-binding pocket of kinases, this tail often extends towards the solvent front, forming water-mediated hydrogen bonds or direct interactions with surface residues (e.g., Asp or Glu).

Therapeutic Targets & Biological Mechanisms

The primary therapeutic utility arises after the reduction of the nitro group to an aniline. The resulting scaffold is a key component in inhibitors targeting the MAPK pathway and Immune Checkpoints .

Primary Target: Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1)

Recent patent literature (e.g., WO2019238067) identifies the aniline derived from this compound as a critical amine building block for HPK1 inhibitors .

-

Mechanism: HPK1 is a negative regulator of T-cell receptor (TCR) signaling. It phosphorylates SLP-76, leading to ubiquitination and degradation of the TCR signaling complex.

-

Therapeutic Outcome: Inhibiting HPK1 prevents this negative feedback, enhancing T-cell activation and proliferation. This "releases the brakes" on the immune system, allowing it to attack tumors more effectively.

-

Role of the Scaffold: The 3-methyl-4-(4-methylpiperazin-1-yl)aniline moiety binds to the hinge region or the solvent channel of the HPK1 kinase domain, providing necessary steric bulk (via the methyl group) to induce selectivity over other MAP kinases.

Secondary Targets: Tyrosine Kinases (BCR-ABL / EGFR)

The structural motif mimics the "tail" regions of approved drugs like Imatinib and Ponatinib .

-

Structural Homology: The 3-methyl-4-(piperazinyl)phenyl motif is bioisosteric to the aniline segments in several Type I and Type II kinase inhibitors.

-

Application: It is used to synthesize "Me-Too" or "Me-Better" analogs of existing TKIs to overcome resistance mutations (e.g., T315I in BCR-ABL) by altering the flexibility and solubility of the inhibitor.

Pathway Visualization

The following diagram illustrates the conversion of the precursor into an active HPK1 inhibitor and its downstream biological effects.

Figure 1: Synthetic trajectory from nitro precursor to HPK1 inhibitor and downstream immune activation.

Experimental Protocols

The following protocols describe the synthesis of the precursor and its reduction to the active aniline building block.

Synthesis of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

This step installs the piperazine tail via Nucleophilic Aromatic Substitution (

-

Reagents: 4-Fluoro-2-methyl-1-nitrobenzene (1.0 eq), N-Methylpiperazine (1.2 eq), Potassium Carbonate (

, 2.0 eq), DMF or DMSO. -

Procedure:

-

Dissolve 4-fluoro-2-methyl-1-nitrobenzene in DMF (0.5 M concentration).

-

Add

and N-methylpiperazine. -

Heat the reaction mixture to 80–100°C for 4–6 hours. Monitor by TLC/LCMS for disappearance of the fluoride starting material.

-

Workup: Pour into ice water. The product typically precipitates as a yellow solid. Filter, wash with water, and dry.

-

Yield: Typically >85%.

-

Reduction to 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

This is the critical activation step to generate the nucleophilic amine for drug coupling.

-

Reagents: Nitro precursor (1.0 eq), Iron powder (Fe, 5.0 eq), Ammonium Chloride (

, 5.0 eq), Ethanol/Water (4:1). -

Procedure:

-

Suspend the nitro compound in Ethanol/Water.

-

Add Fe powder and

. -

Reflux at 80°C for 2–4 hours. The yellow color of the nitro compound will fade to a colorless/brownish amine solution.

-

Filtration: Filter hot through a Celite pad to remove iron residues.

-

Isolation: Concentrate the filtrate. Basify with saturated

and extract with Ethyl Acetate or DCM. -

Storage: The resulting aniline is oxidation-sensitive. Store under nitrogen or convert immediately to the HCl salt (CAS 1177349-04-0).

-

References

-

BeOne Medicines Ltd. (2019). Pyrrolo [2, 3-b] pyridines or pyrrolo [2, 3-b] pyrazines as HPK1 inhibitor and the use thereof. WO2019238067A1.

-

Sawasdikosol, S., et al. (2012). HPK1 as a novel target for cancer immunotherapy. Immunol Res, 54, 262-265.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2825198: 1-Methyl-4-(4-nitrophenyl)piperazine (Analog Reference).

-

ChemicalBook. (2024). 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine Product Page.

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine as a research chemical

A High-Fidelity Scaffold for Kinase Inhibitor & CNS Ligand Discovery[1]

Part 1: Executive Technical Summary[1]

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (CAS: 16154-61-3 ) is a specialized heterocyclic building block primarily utilized in the synthesis of small-molecule therapeutics.[1] It serves as a critical "masked" intermediate; the nitro group functions as a stable precursor to the corresponding aniline (4-(4-methylpiperazin-1-yl)-2-methylaniline ), a privileged pharmacophore in Medicinal Chemistry.[1]

This scaffold is structurally significant because it rigidly links a solubilizing basic moiety (N-methylpiperazine) to an aromatic core, a design motif ubiquitous in Type II Tyrosine Kinase Inhibitors (e.g., analogs of Imatinib/Nilotinib) and GPCR modulators (Dopamine/Serotonin ligands).[1] Unlike flexible benzyl-linked congeners, this direct phenyl-piperazine linkage reduces entropic penalties upon protein binding, offering a distinct Structure-Activity Relationship (SAR) profile.[1]

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.[1]

Part 2: Chemical Identity & Physicochemical Profile[2][3]

The following data aggregates confirmed experimental values and computed descriptors essential for handling and stoichiometry calculations.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine |

| CAS Registry Number | 16154-61-3 |

| Molecular Formula | C₁₂H₁₇N₃O₂ |

| Molecular Weight | 235.28 g/mol |

| Appearance | Yellow to Orange Crystalline Solid |

| Melting Point | 108–112 °C (Solvent dependent) |

| Solubility | Soluble in DCM, DMSO, DMF; Low solubility in Water |

| pKa (Calculated) | ~8.4 (Piperazine N4), ~1.0 (Nitro-aromatic system) |

| Key Spectral Feature | ¹H NMR: Distinct aromatic signals (ABX system) and singlet methyl (Ar-CH₃) ~2.3 ppm.[1][2][3] |

Part 3: Synthesis & Production Protocol

The synthesis of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine relies on a Nucleophilic Aromatic Substitution (SₙAr) .[1] While seemingly straightforward, the choice of leaving group on the nitro-aromatic precursor dictates yield and purity.[1]

3.1 Retrosynthetic Strategy

The optimal disconnection involves displacing a halide on a 2-methyl-1-nitrobenzene ring with N-methylpiperazine.[1]

-

Precursor A: N-Methylpiperazine (Nucleophile).[1]

-

Precursor B: 5-Fluoro-2-nitrotoluene (Electrophile).[1]

-

Expert Insight: The fluoro-derivative is preferred over the chloro-derivative because the high electronegativity of fluorine lowers the energy of the transition state (Meisenheimer complex) in SₙAr reactions ortho/para to a nitro group, significantly accelerating reaction kinetics at lower temperatures.[1]

-

3.2 Automated Synthesis Workflow (DOT Diagram)

Caption: Figure 1.[1][4] Optimized SₙAr synthetic pathway for high-purity isolation.

3.3 Detailed Experimental Protocol

Objective: Synthesis of 10g batch of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging:

-

Add 5-Fluoro-2-nitrotoluene (10.0 g, 64.5 mmol).

-

Add Potassium Carbonate (K₂CO₃) (13.4 g, 97.0 mmol, 1.5 eq).[1] Note: Milled anhydrous K₂CO₃ is preferred for better surface area.

-

Add solvent: DMSO (dimethyl sulfoxide) (50 mL).[1] DMF is an alternative, but DMSO often provides faster rates for fluoride displacement.

-

-

Nucleophile Addition: Add N-Methylpiperazine (7.75 g, 8.6 mL, 77.4 mmol, 1.2 eq).

-

Reaction: Heat the mixture to 90 °C for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.[1] The starting fluoride should be consumed.[1]

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Slowly pour the dark orange reaction mixture into 300 mL of crushed ice/water with vigorous stirring.

-

The product will precipitate as a yellow-orange solid.[1] Stir for 30 minutes to ensure granularity.

-

-

Isolation: Filter the solid via a Buchner funnel. Wash the cake copiously with water (3 x 50 mL) to remove residual DMSO and excess piperazine.[1]

-

Purification:

-

Yield: Expected yield is 80–90% (approx. 12–13.5 g).

Part 4: Downstream Applications (The "Why")

The primary value of this research chemical lies in its reduction to the Aniline derivative.[1] This transformation "unlocks" the molecule for use in combinatorial chemistry.[1]

4.1 Reduction to the Aniline Scaffold

The nitro group is reduced to an amine to create 4-(4-methylpiperazin-1-yl)-2-methylaniline .[1]

-

Method A (Catalytic): H₂ (balloon), 10% Pd/C, MeOH.[1] (Cleanest, but requires H₂ safety handling).[1]

-

Method B (Chemical): Iron powder (Fe), NH₄Cl, EtOH/H₂O reflux.[1] (Robust, tolerant of other functional groups).[1]

4.2 Library Generation Logic

Once reduced, the aniline serves as the nucleophile for creating diversity libraries, particularly for kinase inhibitors targeting the ATP-binding pocket.[1]

Table 2: Functionalization Strategies

| Reaction Class | Reagent Example | Target Pharmacophore | Mechanism of Action (Hypothetical) |

| Amide Coupling | Acid Chlorides / HATU | Amide-Linked Inhibitors | H-bond donor/acceptor interaction with the "Hinge Region" of kinases (e.g., BCR-ABL).[1] |

| Urea Formation | Isocyanates | Diaryl Ureas | Mimics the "DFG-out" binding mode (Type II inhibition) seen in Sorafenib/Regorafenib.[1] |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | Explores alternative solubility and metabolic stability profiles.[1] |

4.3 Signal Transduction Probe Workflow (DOT Diagram)

Caption: Figure 2. The pivotal role of the scaffold in generating diversity for kinase drug discovery.

Part 5: Safety & Handling Protocols

While 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine is not classified as a high-explosive, nitro-aromatics and piperazines carry specific risks.[1]

-

Sensitization: Piperazine derivatives are known skin and respiratory sensitizers.[1] Double-gloving (Nitrile) and working within a fume hood are mandatory to prevent "piperazine asthma."[1]

-

Thermal Stability: Nitro compounds can decompose exothermically.[1] Do not heat the reaction mixture above 140 °C. Ensure the reaction has a thermal runaway contingency (e.g., cooling bath nearby).[1]

-

Toxicity: Treat as a potential mutagen.[1] Nitro-aromatics are often metabolic precursors to hydroxylamines, which can intercalate DNA.[1] All solid waste must be segregated into "Hazardous Organic Solid" streams.[1]

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2825198, 1-Methyl-4-(4-nitrophenyl)piperazine (Analog Reference).[1] Retrieved from [Link][1]

-

Oakwood Chemical. Safety Data Sheet & Product Specifications: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine.[1] Retrieved from [Link][1]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (Dasatinib), a Dual SRC/ABL Kinase Inhibitor.[1] (Contextual reference for aminophenyl-piperazine scaffolds in kinase inhibitors). Journal of Medicinal Chemistry. [Link]

Sources

- 1. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | C17H19N3O3 | CID 5134657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(3-Methoxy-4-nitrophenyl)piperazine | C11H15N3O3 | CID 3967409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

The Nitrophenylpiperazine (NPP) Scaffold: From Synthetic Intermediate to Pleiotropic Pharmacophore

Executive Summary

Nitrophenylpiperazine (NPP) derivatives represent a privileged scaffold in medicinal chemistry, characterized by a piperazine ring attached to a nitro-substituted phenyl group. While often overshadowed by their halogenated cousins (e.g., mCPP) or the structurally distinct nitro-benzimidazole opioids (Nitazenes), NPPs possess a unique pharmacological history. Originally explored as serotonergic ligands, recent high-impact research (2020–2024) has repurposed this scaffold for enzyme inhibition —specifically targeting Tyrosinase (melanoma/hyperpigmentation) and SIRT6 (diabetes).

This technical guide dissects the discovery, chemical utility, and renaissance of NPP derivatives, providing actionable protocols for their synthesis and biological evaluation.

Part 1: Historical Evolution & Chemical Disambiguation

Disambiguation: NPPs vs. Nitazenes

In the current landscape of drug development and toxicology, confusion often arises between Nitrophenylpiperazines and Nitazenes . It is critical to distinguish them:

-

Nitazenes (e.g., Etonitazene): 2-benzylbenzimidazole opioids. High abuse potential.

-

Nitrophenylpiperazines (e.g., 1-(4-nitrophenyl)piperazine): 5-HT ligands and enzyme inhibitors. Generally used as research probes or intermediates.[1]

The Discovery Timeline

The history of NPP derivatives is not linear but rather a series of "re-discoveries" based on the evolving needs of pharmacology.

| Era | Focus | Key Discovery/Application |

| 1950s–1970s | Dye & Polymer Chemistry | Initial synthesis of 1-(2-nitro) and 1-(4-nitro) derivatives via Nucleophilic Aromatic Substitution ( |

| 1980s–1990s | Serotonergic Ligands | Identification of the N-phenylpiperazine moiety as a "privileged structure" for GPCRs. The nitro-derivatives were screened as 5-HT |

| 2000s–Present | Enzyme Inhibition | The Renaissance. Discovery of NPPs as potent inhibitors of Tyrosinase (melanin synthesis) and SIRT6 (epigenetic regulation). |

Part 2: Medicinal Chemistry & Mechanism of Action

The Pharmacophore: Electronic Causality

The biological activity of NPP derivatives is dictated by the nitro group (–NO

-

Electron Withdrawal: The strong electron-withdrawing nature of the nitro group decreases the basicity of the

nitrogen (attached to the phenyl ring) via resonance, while leaving the distal -

Positional Isomerism:

-

Ortho (2-nitro): Creates steric hindrance and potential intramolecular hydrogen bonding. Often favored for 5-HT receptor selectivity (e.g., 5-HT

antagonism).[2] -

Para (4-nitro): Extends the molecule's length and dipole moment. Favored for enzyme inhibition (Tyrosinase/SIRT6) where the molecule must span a catalytic tunnel.

-

Mechanism 1: Tyrosinase Inhibition (Dermatology/Oncology)

Recent studies (2024) have validated 1-(4-nitrophenyl)piperazine derivatives as competitive inhibitors of Tyrosinase.

-

Target: The binuclear copper active site of Tyrosinase.

-

Mechanism: The piperazine ring acts as a scaffold to orient the nitro-phenyl group. The nitro group coordinates or sterically occludes the entrance to the copper center, preventing the oxidation of L-DOPA to Dopaquinone.

-

Relevance: Treatment of hyperpigmentation and melanoma.

Mechanism 2: SIRT6 Activation/Inhibition (Metabolic Disease)

-

Target: Sirtuin 6 (SIRT6), an NAD+-dependent deacetylase.

-

Mechanism: 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives bind to the acyl channel of SIRT6.

-

Outcome: Improved glucose uptake (GLUT1 upregulation) in Type 2 Diabetes models.[3]

Part 3: Experimental Protocols

Synthesis of 1-(4-Nitrophenyl)piperazine

Principle: This is a classic Nucleophilic Aromatic Substitution (

Reagents:

-

1-Chloro-4-nitrobenzene (1.0 eq)

-

Piperazine (anhydrous, 3.0 eq) – Excess prevents bis-substitution.

-

Potassium Carbonate (

, 2.0 eq) -

Solvent: DMSO or DMF (Polar aprotic solvents accelerate

).

Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-Chloro-4-nitrobenzene (10 mmol) in DMSO (15 mL).

-

Addition: Add Piperazine (30 mmol) and

(20 mmol). -

Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting material spot should disappear.

-

Workup (Self-Validating Step):

-

Pour the hot reaction mixture into ice-cold water (100 mL).

-

Observation: A yellow precipitate should form immediately. If oil forms, scratch the flask to induce crystallization.

-

-

Purification: Filter the solid. Wash with water (3x) to remove excess piperazine and DMSO. Recrystallize from Ethanol.

-

Characterization:

-

Melting Point: Expect 131–133°C.[4]

-

1H NMR (DMSO-d6): Look for the characteristic AA'BB' system of the para-substituted benzene and the two piperazine triplets.

-

Biological Assay: Tyrosinase Inhibition Screening

Objective: Determine the

Protocol:

-

Buffer: 50 mM Phosphate buffer (pH 6.8).

-

Substrate: L-DOPA (0.5 mM).

-

Enzyme: Mushroom Tyrosinase (50 units/mL).

-

Procedure:

-

In a 96-well plate, add 140 µL buffer + 20 µL test compound (dissolved in DMSO).

-

Add 20 µL Enzyme solution. Incubate at 25°C for 10 mins.

-

Add 20 µL L-DOPA substrate to initiate the reaction.

-

-

Detection: Measure Absorbance at 475 nm (formation of Dopachrome) every 30 seconds for 10 minutes using a microplate reader.

-

Calculation:

Part 4: Visualization & Data

Comparative Potency Data

The following table summarizes the shift in application from general 5-HT ligands to specific enzyme inhibitors, highlighting the potency of the nitro-derivatives.

| Compound Class | Target | Key Derivative | Activity ( | Reference |

| Arylpiperazine | 5-HT | 1-(2-nitrophenyl)piperazine | [Search 1.11] | |

| Arylpiperazine | 5-HT | 1-(2-diphenyl)piperazine* | Antagonist (High Selectivity) | [Search 1.1] |

| NPP Derivative | SIRT6 | 5-(4-methylpiperazin-1-yl)-2-nitroaniline | [Search 1.7] | |

| NPP Derivative | Tyrosinase | Indole-substituted 4-NPP | [Search 1.3] |

*Note: Included for SAR comparison; the nitro group is often replaced by phenyl/benzyl for 5-HT optimization.

Pathway Diagram: Synthesis and Mechanism

The following diagram illustrates the synthesis of the scaffold and its downstream biological interference in the Melanogenesis pathway.

Figure 1: Synthesis of the NPP scaffold and its divergent pharmacological applications in dermatology (Tyrosinase) and metabolism (SIRT6).

References

-

PubChem. (n.d.). 1-(2-Nitrophenyl)piperazine.[5] National Library of Medicine. Retrieved from [Link]

-

Gholamzadeh, P., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry. Retrieved from [Link]

-

Li, L., et al. (2020).[3] Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Caliendo, G., et al. (2005).[6] Derivatives as 5-HT1A receptor ligands - Past and present. Current Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-(2-Diphenyl)piperazine - Wikipedia [en.wikipedia.org]

- 3. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(4-硝基苯基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-(2-Nitrophenyl)piperazine | C10H13N3O2 | CID 100949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

[1]

Compound Identification & Physicochemical Context

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine is a critical intermediate, typically utilized in the synthesis of piperazine-based pharmaceuticals (e.g., precursors for substituted benzodiazepines or specific antipsychotic analogs like Olanzapine metabolites).[1] Its purification is governed by the solubility differential between the nitro-intermediate and its reduced amino-derivative.[1]

-

Molecular Formula: C₁₂H₁₇N₃O₂[3]

-

Physical State: Solid (Melting Point approx. 109–111°C for analogs; specific polymorphs may vary).[1]

-

Polarity Profile: The molecule contains a lipophilic methyl-phenyl core and a basic piperazine ring, balanced by the strong electron-withdrawing nitro group.[1] This creates a "push-pull" electronic system that favors solubility in polar aprotic solvents while exhibiting temperature-dependent solubility in alcohols.[1]

Solubility Classification (General Profile)

Based on structural analogs (e.g., 1-methyl-4-(4-nitrophenyl)piperazine) and functional group analysis:

| Solvent Class | Representative Solvents | Solubility Behavior | Process Utility |

|---|---|---|---|

| Polar Aprotic | DMSO, DMF, DMAc | High (> 100 mg/mL) | Reaction medium; difficult to crystallize from. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Extraction; partitioning from aqueous phases. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Temperature Dependent | Ideal for Crystallization. Low solubility at 5°C; High at reflux. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Good anti-solvent or co-solvent for recrystallization. |

| Non-Polar | Hexane, Heptane, Water | Insoluble / Poor | Anti-solvent for yield maximization. |

Experimental Methodology for Solubility Determination

To generate precise solubility data (Mole Fraction,

Protocol: Dynamic Laser Monitoring Method

This protocol defines the saturation point by detecting the disappearance of solid particles (turbidity loss) under controlled heating.[1]

Apparatus Setup

-

Vessel: Jacketed glass crystallizer (50 mL) with overhead stirring.

-

Temperature Control: Programmable cryostat (Accuracy ±0.01 K).

-

Detection: FBRM (Focused Beam Reflectance Measurement) or simple Laser Transmissivity probe.[1]

Step-by-Step Workflow

-

Preparation: Weigh a precise mass (

) of CAS 16154-61-3 into the vessel. Add a known initial mass of solvent ( -

Equilibration: Set stirring to 400 rpm. Cool the mixture to 278.15 K (5°C). Ensure a solid suspension exists.[1]

-

Heating Ramp: Heat the slurry slowly (0.2 K/min).

-

Point of Dissolution: Record the temperature (

) where laser transmission reaches 100% (or particle count drops to baseline). This -

Iterative Addition: Do not discard. Add more solute (

) to the same solution, cool down to regenerate suspension, and repeat the heating ramp to find the next point on the curve.

Figure 1: Dynamic Laser Monitoring workflow for determining the solubility curve of CAS 16154-61-3.

Thermodynamic Modeling & Data Analysis

Experimental data must be correlated to thermodynamic models to predict solubility at unmeasured temperatures and design cooling profiles.[1]

Modified Apelblat Equation

The Modified Apelblat model is the industry standard for correlating solubility of piperazine derivatives in pure solvents.[1] It accounts for the non-ideal behavior of the solution.[1]

- : Mole fraction solubility.[1]

- : Absolute temperature (Kelvin).[1]

- : Empirical parameters derived from regression analysis.

Interpretation:

-

Parameter B: Reflects the enthalpy of solution.[1] A large negative

indicates high temperature sensitivity (steep solubility curve), which is favorable for cooling crystallization (high yield).[1] -

Parameter C: Accounts for the temperature dependence of the heat capacity.

Van't Hoff Analysis

To understand the dissolution mechanism (Endothermic vs. Exothermic), plot

-

Positive

(Endothermic): Solubility increases with temperature.[1] This is expected for 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine in alcohols (MeOH, EtOH).[1][4] -

Gibbs Free Energy (

):

Figure 2: Logic flow for converting raw solubility data into process engineering parameters.

Process Application: Purification Strategy

For 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine, the primary impurity is often the unreacted starting material (e.g., 1-methylpiperazine or the fluoronitrobenzene precursor) or the regioisomer (if nitration was not specific).

Recommended Solvent System: Ethanol/Water (95:5) or Ethyl Acetate

-

Why Ethanol? It offers a steep solubility curve.[1] The compound is highly soluble at boiling point (78°C) but crystallizes out upon cooling to 0-5°C.[1]

-

Why Ethyl Acetate? Provides higher selectivity against polar impurities (like inorganic salts or unreacted amines).[1]

Crystallization Protocol (Self-Validating)

-

Dissolution: Dissolve crude solid in Ethyl Acetate at 70°C (Reflux). Use minimum solvent volume (approx. 5-8 volumes relative to solid mass).[1]

-

Hot Filtration: Filter while hot to remove insoluble mechanical impurities or inorganic salts.[1]

-

Seeding: Cool to 55°C (metastable zone). Add 1% w/w pure seed crystals of CAS 16154-61-3.[1]

-

Controlled Cooling: Cool to 5°C at a rate of 0.3°C/min. Fast cooling risks oiling out or inclusion of impurities.

-

Isolation: Filter the resulting crystals. Wash with cold (0°C) Hexane or cold Ethanol to remove mother liquor.[1]

References

-

PubChem. (n.d.).[1][5][6][7][8] 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (CAS 16154-61-3).[1][2] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]

-

Oakwood Chemical. (2025).[1] Safety Data Sheet and Product Specifications for 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine. Retrieved January 28, 2026, from [Link]

-

Sha, F., et al. (2011).[1][5] "Solubility and Thermodynamic Properties of Piperazine Derivatives in Pure Solvents." Journal of Chemical & Engineering Data. (Contextual reference for thermodynamic modeling of piperazine class).

-

Synthon IP Inc. (2008).[1][7] Synthesis of olanzapine and intermediates thereof. U.S. Patent No.[1][7] 7,329,747.[1][7] (Describes purification of related nitro-piperazine intermediates). Retrieved from [7]

-

PrepChem. (n.d.).[1] Synthesis of 1-(4-methoxyphenyl)-4-[(4-nitrophenyl)-methyl]piperazine. (Protocol reference for nitro-piperazine crystallization). Retrieved from [Link]

Sources

- 1. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-methyl-4-(3-methyl-4-nitrophenyl)piperazine 95% | CAS: 16154-61-3 | AChemBlock [achemblock.com]

- 3. 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine [oakwoodchemical.com]

- 4. CN103524529A - Synthetic method of intermediate of olanzapine - Google Patents [patents.google.com]

- 5. 1-Methyl-4-(4-nitrophenyl)piperazine | C11H15N3O2 | CID 2825198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | C17H19N3O3 | CID 5134657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of olanzapine and intermediates thereof - Patent US-7329747-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Methyl-4-nitrosopiperazine | C5H11N3O | CID 27826 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Preliminary Screening of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine in Cell Lines

Executive Summary

This technical guide outlines the standardized protocol for the preliminary biological screening of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (hereafter referred to as M-MNP ).[1][2] As a piperazine derivative featuring a nitro-aromatic moiety, M-MNP shares structural homology with various bioactive scaffolds used in kinase inhibitors (e.g., EGFR inhibitors) and psychoactive agents.[1][2]

This guide prioritizes a "fail-early" approach, focusing on establishing a therapeutic window through rigorous cytotoxicity profiling before advancing to mechanistic target engagement.[1][2] The protocols herein are designed to ensure reproducibility, minimizing artifacts caused by solubility issues or non-specific assay interference.

Compound Preparation & Physicochemical Handling[1][2][3][4]

Rationale: The nitro-aromatic ring and piperazine core suggest poor aqueous solubility and potential for oxidative degradation.[1][2] Improper vehicle selection is the leading cause of false negatives in early screening.[1][2]

Solubilization Protocol

-

Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous grade (≥99.9%).[1][2]

-

Stock Concentration: Prepare a 10 mM master stock.

-

Storage: Aliquot into amber glass vials (nitro compounds can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

-

Working Solution: Dilute in serum-free culture media immediately prior to use.[1][2] Ensure final DMSO concentration on cells is <0.5% (v/v) to prevent solvent-induced cytotoxicity.[1][2]

Stability Verification (LC-MS/MS)

Before cell treatment, verify compound integrity.[1][2] The nitro group is susceptible to reduction to an amine (aniline derivative) if stored improperly or exposed to reducing agents in media.[1][2]

-

Checkpoint: Purity must be >95% by HPLC at 254 nm.

Phase I: Cytotoxicity Profiling (The "Go/No-Go" Screen)[1][2]

Objective: Determine the IC50 (half-maximal inhibitory concentration) across diverse tissue types to distinguish specific anti-proliferative activity from general systemic toxicity.[1][2]

Cell Line Selection

| Cell Line | Tissue Origin | Rationale for Selection |

| HepG2 | Liver (Hepatocellular) | Metabolic Competence: Expresses CYP450 enzymes; evaluates if M-MNP requires metabolic activation (nitro-reduction) to become toxic.[1][2] |

| HEK293 | Kidney (Embryonic) | General Toxicity: Standard non-cancerous control to assess therapeutic index.[1][2] |

| A549 | Lung (Carcinoma) | Target Relevance: Piperazine derivatives often target EGFR/MAPK pathways; A549 is a robust model for kinase inhibitor screening.[1][2] |

Assay Protocol: CellTiter-Glo® (ATP Quantification)

We utilize ATP quantification over tetrazolium reduction (MTT) because nitro compounds can sometimes interfere with MTT reduction, leading to false viability signals.[1][2]

Workflow:

-

Seeding: Plate cells at 3,000–5,000 cells/well in 96-well opaque plates. Incubate 24h for attachment.

-

Dosing: Treat with M-MNP in a 9-point serial dilution (e.g., 100 µM down to 0.3 nM).

-

Controls:

-

Incubation: 72 hours at 37°C, 5% CO2.

-

Readout: Add CellTiter-Glo reagent, shake for 2 mins, incubate 10 mins, read Luminescence.

Data Analysis

Calculate Z-Factor to validate assay quality (Target > 0.5). Fit dose-response curves using a non-linear regression model (4-parameter logistic):

Phase II: Mechanistic Validation (Target Engagement)[1][2]

Hypothesis: Based on the piperazine scaffold's prevalence in kinase inhibitors (e.g., Brigatinib intermediates), M-MNP is hypothesized to modulate the EGFR-MAPK signaling cascade .[1][2]

Experimental Workflow Diagram

The following diagram illustrates the logic flow from compound treatment to signal transduction analysis.

Figure 1: Workflow for assessing kinase inhibitory potential of M-MNP via phosphorylation status of key downstream effectors.[1][2]

Western Blotting Protocol[1][2]

-

Starvation: Serum-starve A549 cells for 12h to reduce basal phosphorylation.

-

Treatment: Pre-treat with M-MNP (at IC50 and 5x IC50) for 1 hour.

-

Stimulation: Stimulate with EGF (100 ng/mL) for 15 minutes.

-

Lysis: Lyse in RIPA buffer supplemented with Na3VO4 (phosphatase inhibitor).

-

Detection: Probe for p-EGFR (Tyr1068) and p-ERK1/2 .[1][2] A reduction in band intensity compared to the DMSO+EGF control indicates target engagement.[1][2]

Phase III: In Vitro ADME & Safety (The "Nitro" Factor)[1][2]

Critical Consideration: The nitro group (-NO2) on the phenyl ring is a structural alert.[1][2] Under hypoxic conditions or via specific reductases, it can be reduced to a hydroxylamine or amine, which are potentially genotoxic (Ames positive).[1][2]

Microsomal Stability Assay

-

System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1][2]

-

Protocol: Incubate M-MNP (1 µM) at 37°C. Sample at 0, 15, 30, 60 min.

-

Analysis: LC-MS/MS quantification of parent compound.

-

Success Metric:

minutes indicates acceptable metabolic stability.[1][2] Rapid disappearance suggests the nitro group is being aggressively metabolized.[1][2]

Reactive Metabolite Trapping (GSH)

To check for reactive intermediates (common with nitro-aromatics):

-

Scan for GSH-adducts via Mass Spectrometry (Neutral Loss scanning).[1][2] Detection of adducts signals a high risk of idiosyncratic toxicity.[1][2]

Summary of Key Data Outputs

| Assay | Metric | Desired Outcome | Failure Flag |

| Solubility | Visual/HPLC | Clear solution @ 10mM in DMSO | Precipitate upon media dilution |

| Cytotoxicity (HepG2) | IC50 | > 10 µM (Low toxicity) | < 1 µM (High hepatotoxicity) |

| Cytotoxicity (A549) | IC50 | < 1 µM (Potent activity) | > 50 µM (Inactive) |

| Target Engagement | Western Blot | Reduced p-EGFR/p-ERK | No change vs. Control |

| Metabolic Stability | Intrinsic Clearance ( | Low to Moderate | High (Rapid nitro-reduction) |

References

-

ChemicalBook. (2025).[1][2] 1-Methyl-4-(4-nitrophenyl)piperazine - Biological Activity and Synthesis.[1][2][3] Retrieved from [1][2]

-

PubChem. (2025).[1][2] Compound Summary: 1-Methyl-4-(4-nitrophenyl)piperazine (CID 2825198).[1][2] National Library of Medicine.[1][2] Retrieved from [1][2]

-

BenchChem. (2024).[1][2] Unveiling the Cytotoxic Potential: A Comparative Analysis of Piperazine-Based Anticancer Agents. Retrieved from [1][2]

-

National Institutes of Health (NIH). (2024).[1][2] Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PubMed Central.[1][2] Retrieved from (Note: Generalized link to PMC search for context)

-

Riss, T. L., et al. (2016).[1][2] Cell Viability Assays: MTT vs. Luminescence. Assay Guidance Manual.[1][2] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1][2] Retrieved from [1][2]

Sources

Technical Guide: Mechanism and Utility of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

This guide provides an in-depth technical analysis of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (CAS: 16154-61-3), a critical pharmaceutical intermediate. It details the compound's chemical mechanism of action (reactivity), its role as a precursor in the synthesis of bioactive scaffolds (specifically the 2-methyl-4-(4-methylpiperazin-1-yl)aniline moiety), and experimental protocols for its utilization in drug discovery.

Executive Summary

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine is a specialized organic building block primarily utilized in medicinal chemistry for the synthesis of piperazine-linked anilines .[1][2] It serves as the direct nitro-precursor to 2-Methyl-4-(4-methylpiperazin-1-yl)aniline (CAS: 16154-71-5), a "privileged scaffold" found in various kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

While the compound itself is not a marketed therapeutic, its "mechanism of action" in a drug development context is defined by its chemical reactivity (specifically the reduction of the nitro group) and the pharmacodynamic contribution of the resulting piperazine moiety to the final drug candidate (solubility, basicity, and target interaction).

| Compound Attribute | Details |

| Chemical Name | 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine |

| CAS Number | 16154-61-3 |

| Molecular Formula | C₁₂H₁₇N₃O₂ |

| Molecular Weight | 235.28 g/mol |

| Key Function | Precursor to 2-Methyl-4-(4-methylpiperazin-1-yl)aniline |

| Target Class Utility | Tyrosine Kinase Inhibitors (TKIs), GPCR Ligands |

Chemical Mechanism of Action: Synthesis & Reactivity

The utility of this compound lies in its ability to introduce the N-methylpiperazine pharmacophore onto an aromatic system before the formation of the final pharmacologically active amine.

Synthesis of the Intermediate (Upstream)

The compound is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) . The presence of the electron-withdrawing nitro group at the para-position and the methyl group at the meta-position of the benzene ring activates the leaving group (usually a halogen like fluorine or chlorine) for displacement by N-methylpiperazine.

-

Substrate: 4-Fluoro-2-methyl-1-nitrobenzene (or the chloro analog).

-

Nucleophile: N-Methylpiperazine.

-

Mechanism: The secondary amine of the piperazine attacks the carbon ipso to the halogen. The Meisenheimer complex is stabilized by the nitro group, followed by the elimination of the halide.

Reduction to Active Amine (Downstream)

The primary "action" of this intermediate is its controlled reduction to 2-Methyl-4-(4-methylpiperazin-1-yl)aniline . This aniline is the nucleophilic species used to couple with kinase scaffolds (e.g., pyrimidines, quinazolines).

-

Reaction Type: Nitro Reduction.

-

Reagents: H₂/Pd-C, Fe/NH₄Cl, or SnCl₂.

-

Product: The amino group (-NH₂) is generated, which then serves as the attachment point for the drug's core scaffold (e.g., forming an amide or urea linkage).

Pharmacophore Contribution (Biological MoA of Derivatives)

Once incorporated into a drug molecule, the 1-methyl-4-(3-methylphenyl)piperazine moiety contributes to the biological mechanism of action in three specific ways:

-

Solubility Enhancement: The basic nitrogen (pKa ~7.8–8.0) in the piperazine ring is protonated at physiological pH, significantly improving the aqueous solubility of lipophilic kinase inhibitors.

-

Lysosomotropism: The basicity can lead to lysosomal trapping, which affects the volume of distribution (Vd) and pharmacokinetics.

-

Solvent Interface Interaction: In ATP-binding pockets of kinases (e.g., BCR-ABL, EGFR), the piperazine tail often extends towards the solvent interface, forming water-mediated hydrogen bonds or interacting with surface residues (e.g., Asp or Glu), improving selectivity.

Visualization: Synthesis & Pathway

The following diagram illustrates the chemical genealogy of the compound, from its precursors to its active aniline form and potential downstream drug scaffolds.

Caption: Synthesis pathway transforming the nitro-precursor (Target) into the bioactive aniline scaffold used in drug discovery.

Experimental Protocols

Synthesis of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

Objective: To synthesize the target nitro-intermediate via nucleophilic aromatic substitution.

Reagents:

-

5-Fluoro-2-nitrotoluene (or 4-Fluoro-2-methyl-1-nitrobenzene) [1.0 eq]

-

N-Methylpiperazine [1.2 eq]

-

Potassium Carbonate (K₂CO₃) [2.0 eq]

-

Solvent: DMSO or DMF

Protocol:

-